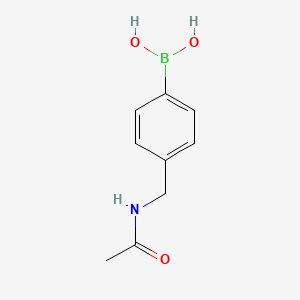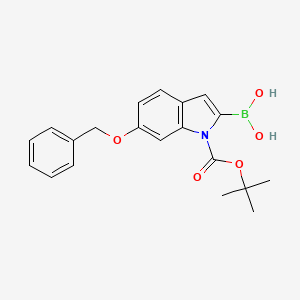
3,4-Diethylaniline
Overview
Description
3,4-Diethylaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of two ethyl groups attached to the benzene ring at the 3 and 4 positions, along with an amino group at the 1 position. It is a colorless to pale yellow liquid with a distinct amine-like odor.
Mechanism of Action
Target of Action
The primary target of 3,4-Diethylaniline is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for various cellular processes.
Mode of Action
It’s known that aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups .
Biochemical Pathways
It’s known that aniline and its dimethyl derivatives are metabolized to haematotoxic compounds via n-hydroxylation of the amino groups .
Pharmacokinetics
Studies on aniline and its dimethyl derivatives have shown that these compounds are rapidly metabolized and eliminated from the body . The primary acetylated metabolites of aniline and its dimethyl derivatives were more extensively formed than those of other dimethylanilines .
Result of Action
It’s known that aniline and its dimethyl derivatives can cause haematotoxicity after metabolic n-hydroxylation of their amino groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Alkylation of Aniline: One common method for synthesizing 3,4-Diethylaniline involves the alkylation of aniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{C}_2\text{H}_5\text{X} \rightarrow \text{C}_6\text{H}_3(\text{C}_2\text{H}_5)_2\text{NH}_2 + 2\text{HX} ] where X is a halogen such as chlorine or bromine.
-
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 3,4-diethyl nitrobenzene using a suitable catalyst such as palladium on carbon. The reaction conditions typically include a hydrogen atmosphere and elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves the continuous flow alkylation of aniline with ethyl halides in the presence of a catalyst. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Diethylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens, sulfonic acids, and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3,4-Diethylnitrobenzene, 3,4-Diethylnitrosobenzene.
Reduction: 3,4-Diethylcyclohexylamine.
Substitution: 3,4-Diethylhalobenzene, 3,4-Diethylsulfonylbenzene.
Scientific Research Applications
Chemistry: 3,4-Diethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive compounds. It is also employed in the study of enzyme-catalyzed reactions involving aniline derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. It is also used in the synthesis of pharmaceutical intermediates.
Industry: this compound is utilized in the production of agrochemicals, rubber chemicals, and other industrial chemicals. It is also used as a stabilizer in the manufacture of certain polymers.
Comparison with Similar Compounds
3,4-Dimethylaniline: Similar in structure but with methyl groups instead of ethyl groups. It is used in the production of dyes and pigments.
3,4-Diethylphenol: Similar in structure but with a hydroxyl group instead of an amino group. It is used as an intermediate in organic synthesis.
3,4-Diethylbenzaldehyde: Similar in structure but with an aldehyde group instead of an amino group. It is used in the synthesis of fragrances and flavoring agents.
Uniqueness: 3,4-Diethylaniline is unique due to the presence of ethyl groups, which can influence its reactivity and interactions with other molecules. The ethyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions. Additionally, the presence of the amino group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3,4-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKHLQNEMUMGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624976 | |
| Record name | 3,4-Diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54675-14-8 | |
| Record name | 3,4-Diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

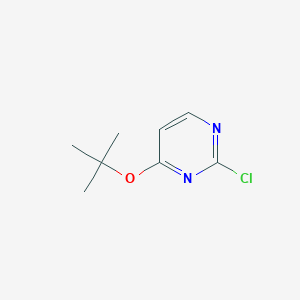
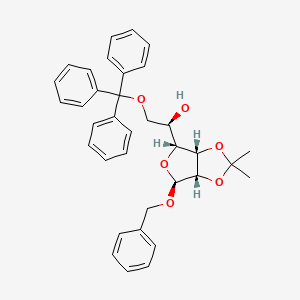
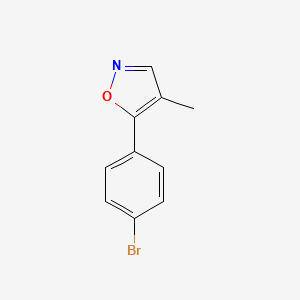
![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)
![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)
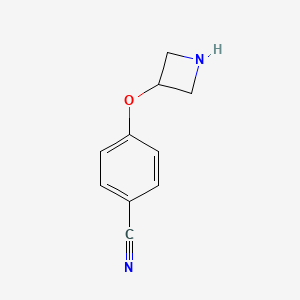


![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)
![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)
